3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile
CAS No.: 1446401-25-7
Cat. No.: VC17500846
Molecular Formula: C10H6F3NO3S
Molecular Weight: 277.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1446401-25-7 |
|---|---|
| Molecular Formula | C10H6F3NO3S |
| Molecular Weight | 277.22 g/mol |
| IUPAC Name | 3-formyl-2-methylsulfonyl-6-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C10H6F3NO3S/c1-18(16,17)9-6(5-15)2-3-8(7(9)4-14)10(11,12)13/h2-3,5H,1H3 |
| Standard InChI Key | MDPAYNOSCSKCPS-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=C(C=CC(=C1C#N)C(F)(F)F)C=O |
Introduction
3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile is a complex organic compound with the molecular formula CHFNOS and a molecular weight of 277.22 g/mol. This compound features a benzene ring substituted with a formyl group, a methylsulfonyl group, and a trifluoromethyl group, making it an interesting candidate for various chemical and biological applications. The presence of multiple functional groups gives it unique properties that can be exploited in synthetic chemistry and pharmacology.
Synthesis Methods
The synthesis of 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile typically involves several steps, including the introduction of the trifluoromethyl group using catalysts like palladium or copper. The reaction conditions often require careful control of temperature and pressure to optimize yields.
Applications and Potential Uses
This compound has potential applications in medicinal chemistry and materials science due to its unique combination of functional groups. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, suggesting that this compound may possess useful pharmacological properties .
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Anti-inflammatory or anticancer agents |
| Materials Science | Advanced materials with specific properties |
Biological Activity and Mechanism of Action
While specific biological activity data for 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile is limited, compounds with similar structures often exhibit significant biological properties. The mechanism of action largely depends on interactions with biological targets, requiring quantitative studies to elucidate specific binding affinities and mechanisms at a molecular level.
Comparison with Analogous Compounds
Several compounds share structural similarities with 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile, highlighting its uniqueness due to its specific combination of functional groups.
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | 133116-83-3 | Contains a fluorine atom instead of a sulfonyl group |
| 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile | 1361385-30-9 | Different position of the methylsulfonyl group |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | Contains an amino group instead of a formyl group |
These compounds demonstrate the versatility of functionalized aromatic compounds in modern chemistry, bridging gaps between synthetic methodologies and practical applications across multiple scientific disciplines.
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